N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazolo-triazolo-pyrazinone core substituted with a 3,4-dimethylphenyl group at position 9 and an N-(3-chloro-4-methoxyphenyl)acetamide side chain. Its structural complexity arises from the fused triazolo-pyrazin system, which distinguishes it from simpler pyrazolo-pyrazin derivatives.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O3/c1-14-4-5-16(10-15(14)2)19-12-20-23-28-31(24(33)29(23)8-9-30(20)27-19)13-22(32)26-17-6-7-21(34-3)18(25)11-17/h4-12H,13H2,1-3H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUVBOVWPMLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chloro-methoxyphenyl derivative, followed by the introduction of the dimethylphenyl-oxopyrazolo-triazolo-pyrazinyl moiety through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol, to form a larger compound.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- The 3,4-dimethylphenyl group (R1) in the target compound likely increases lipophilicity (logP) compared to 4-ethylphenyl or 4-chlorophenyl groups, influencing membrane permeability .
- The 3-chloro-4-methoxyphenyl acetamide (R2) combines electron-withdrawing (Cl) and electron-donating (OMe) groups, which may balance solubility and metabolic stability versus purely halogenated analogs (e.g., trifluoromethyl in ) .
Bioactivity Implications
While specific data for the target compound are unavailable, structural analogs provide insights:
- Antimicrobial Potential: Compounds with chloro-substituted phenyl groups (e.g., ’s N-[3-(4-quinazolinyl)aminopyrazole] hydrazones) exhibit antifungal activity against Fusarium graminearum (64% inhibition at 50 µg/mL) . The target’s 3-chloro-4-methoxyphenyl group may enhance similar activity.
- Metabolic Stability : The methoxy group in the target compound could reduce oxidative metabolism compared to halogenated analogs (e.g., ’s trifluoromethyl group), extending half-life .
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide (referred to as Compound A) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Molecular Formula: C23H26ClN5O2
Molecular Weight: 472.94 g/mol
CAS Number: 891047-94-2
Research indicates that Compound A exhibits its biological effects through multiple mechanisms. The presence of the triazole and pyrazole rings in its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of structurally related compounds has shown that derivatives featuring similar moieties can exhibit significant antibacterial activity against gram-positive bacteria such as Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for some derivatives ranged from 12.5 to 50 µg/mL, indicating promising antimicrobial potential .
Anticancer Activity
Compound A has been evaluated for its anticancer properties. In vitro studies have demonstrated that it induces cytotoxicity in various cancer cell lines. For instance, a derivative with a similar framework was found to exhibit selective cytotoxic effects on melanoma cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
Cytotoxicity and Selectivity
The compound's cytotoxic effects were assessed using MTT assays and flow cytometry. Results indicated a significant reduction in cell viability in cancerous cells compared to normal cells, suggesting that Compound A may act as a selective chemotherapeutic agent. The compound also induced cell cycle arrest at the S phase and reduced melanin production in melanoma cells .
Case Studies and Research Findings
Q & A
Basic: What synthetic routes are reported for constructing the pyrazolo-triazolo-pyrazine core in this compound?
The pyrazolo-triazolo-pyrazine core is synthesized via cyclocondensation reactions. Key steps involve reacting substituted pyrazolo precursors with triazolo-forming agents under reflux in aprotic solvents like acetonitrile or dichloromethane. For example, describes the use of alkyl/aryl halides or isocyanates to functionalize pyrazolo-pyrimidine intermediates, followed by crystallization for purification . highlights the role of α-chloroacetamides in forming N-arylsubstituted derivatives, with substituent positions confirmed via spectral analysis .
Basic: How is structural confirmation of this compound achieved post-synthesis?
Structural confirmation relies on a combination of IR spectroscopy (to identify carbonyl and amide groups) and 1H/13C NMR (to map proton environments and substituent positions). For instance, reports IR peaks at 1670–1700 cm⁻¹ for C=O stretches and NMR shifts at δ 7.2–8.1 ppm for aromatic protons . Mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular formula integrity, as seen in for a related acetamide derivative .
Advanced: How can researchers resolve discrepancies in spectral data during structural elucidation?
Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Variable Temperature NMR : To detect dynamic tautomeric equilibria in the pyrazolo-triazolo system .
- 2D NMR (COSY, HSQC) : To correlate ambiguous proton-carbon signals, especially in crowded aromatic regions .
- X-ray crystallography : For unambiguous confirmation of regiochemistry in the triazolo-pyrazine core, as demonstrated for similar heterocycles in .
Advanced: What methodologies optimize reaction yields for chloroacetamide intermediates?
Optimization involves Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). highlights flow-chemistry approaches for diazo compounds, where continuous processing improves reproducibility and reduces byproducts . For chloroacetamide coupling (e.g., ), polar solvents (DMF, DMSO) enhance nucleophilicity, while phase-transfer catalysts (e.g., TBAB) accelerate reactions at lower temperatures (60–80°C) .
Basic: What analytical techniques assess purity and stability of this compound?
- HPLC-UV/ELSD : To quantify impurities (>98% purity threshold) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .
- Accelerated Stability Studies : Conducted under ICH guidelines (40°C/75% RH for 6 months) to monitor hydrolytic degradation of the methoxyphenyl group .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
SAR studies require systematic modifications:
- Substituent Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity changes () .
- Scaffold Hybridization : Fuse the pyrazolo-triazolo core with other heterocycles (e.g., thienopyrimidines in ) to enhance binding affinity .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with target proteins, validated by in vitro assays .
Basic: What solvents and conditions are suitable for recrystallization?
Recrystallization is typically performed in acetonitrile or ethanol due to the compound’s moderate polarity. reports yields >70% after cooling to 0–4°C and slow evaporation . For stubborn impurities, mixed solvents (e.g., acetone/hexane) or gradient sublimation () are effective .
Advanced: How can researchers mitigate hazards during large-scale synthesis?
- Green Chemistry Principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent options .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect exothermic intermediates and prevent runaway reactions .
- Waste Stream Analysis : Implement ion-exchange resins to recover heavy metals (e.g., from catalysts) as per .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
- Kinase Inhibition Assays : Test against CDK or Aurora kinases due to structural similarity to pyrazolo-pyrimidine inhibitors () .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility Testing : Determine logP values via shake-flask method to guide formulation studies .
Advanced: How can computational modeling guide the design of analogues?
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration of the methoxyphenyl group) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., reducing CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
